1,3,5-Triazine-2,4(1H,3H)-dithione 1,3,5-Triazine-2,4(1H,3H)-dithione
Brand Name: Vulcanchem
CAS No.: 13725-36-5
VCID: VC17383867
InChI: InChI=1S/C3H3N3S2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8)
SMILES:
Molecular Formula: C3H3N3S2
Molecular Weight: 145.21 g/mol

1,3,5-Triazine-2,4(1H,3H)-dithione

CAS No.: 13725-36-5

Cat. No.: VC17383867

Molecular Formula: C3H3N3S2

Molecular Weight: 145.21 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Triazine-2,4(1H,3H)-dithione - 13725-36-5

Specification

CAS No. 13725-36-5
Molecular Formula C3H3N3S2
Molecular Weight 145.21 g/mol
IUPAC Name 1H-1,3,5-triazine-2,4-dithione
Standard InChI InChI=1S/C3H3N3S2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8)
Standard InChI Key VIQRAVLRWNDVCM-UHFFFAOYSA-N
Canonical SMILES C1=NC(=S)NC(=S)N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a six-membered 1,3,5-triazine ring, where two oxygen atoms in the canonical triazinone structure are replaced by sulfur atoms at positions 2 and 4. This substitution imparts distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. The presence of thione groups (-S-) enhances its ability to participate in coordination chemistry and redox reactions .

Synthesis and Reactivity

One-Pot Multicomponent Synthesis

A catalyst-free, one-pot methodology has been developed for synthesizing 1,3,5-triazine-2,4(1H,3H)-dithione derivatives. This approach employs arylaldehydes, thiourea, and orthoformates as starting materials, enabling the construction of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones in moderate to good yields (29 examples reported) .

Reaction Mechanism

The synthesis proceeds via a dual role of thiourea:

  • Cyclization: Thiourea reacts with arylaldehydes to form a thiosemicarbazone intermediate.

  • Alkylation: The intermediate undergoes alkylation with orthoformates, leading to cyclocondensation and subsequent formation of the triazine ring .

Substrate Scope

  • Arylaldehydes: Tolerates electron-donating (-OMe, -CH₃) and electron-withdrawing (-NO₂, -Cl) substituents.

  • Orthoformates: Methyl, ethyl, and propyl orthoformates yield corresponding alkylthio derivatives.

Structural Characterization

Derivatives are characterized by:

  • NMR spectroscopy: Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and alkylthio groups (δ 1.2–3.0 ppm).

  • X-ray crystallography: Confirms the planar triazine ring and sulfur participation in hydrogen-bonding networks .

Applications in Material Science

Coordination Chemistry

The thione groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or electronic applications .

Polymer Modification

Preliminary studies suggest utility in enhancing interfacial adhesion in polymer composites, though mechanistic details require further validation .

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